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Compound of Interest

4-Benzyloxy-3-fluorophenylboronic
Compound Name: o
aci

Cat. No.: B145064

An In-depth Technical Guide to 4-Benzyloxy-3-fluorophenylboronic acid

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-
fluorophenylboronic acid, a key building block in modern organic synthesis. Tailored for
researchers, scientists, and drug development professionals, this document details the
compound's physicochemical properties, a representative synthetic protocol, and its primary
applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

4-Benzyloxy-3-fluorophenylboronic acid is a white to yellow solid organic compound. Its
structure, featuring a fluorine atom ortho to the boronic acid group and a benzyloxy group para
to it, makes it a valuable reagent for introducing specific fluorinated phenyl moieties into
complex molecules. The benzyloxy group can also serve as a stable protecting group that can
be removed under specific conditions to reveal a phenol.

Quantitative data and key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Benzyloxy-3-fluorophenylboronic acid
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Property Value Source(s)
Molecular Weight 246.04 g/mol [1]
Molecular Formula C13H12BFOs [1][2]

CAS Number 133057-83-7 [1][2]

[4-(Benzyloxy)-3-
IUPAC Name ) ) [2]
fluorophenyl]boronic acid

Appearance White to Yellow Solid

Purity Typically =95% - 98%

Room temperature, under inert
Storage Temperature atmosphere or -20°C for long- [1]

term storage

Synthesis and Experimental Protocols

The synthesis of substituted phenylboronic acids often involves a metal-halogen exchange
reaction from an appropriately substituted aryl halide, followed by quenching with a trialkyl
borate and subsequent acidic hydrolysis. The following is a representative, generalized
protocol for the synthesis of 4-Benzyloxy-3-fluorophenylboronic acid starting from 4-
benzyloxy-1-bromo-2-fluorobenzene.

Materials and Reagents

e 4-Benzyloxy-1-bromo-2-fluorobenzene

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) solution in hexanes

e Trimethyl borate (B(OMe)3)

¢ Hydrochloric acid (HCI), aqueous solution (e.g., 2 M)

o Diethyl ether or Ethyl acetate
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Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Naz2S0a)

Experimental Procedure

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-
benzyloxy-1-bromo-2-fluorobenzene (1.0 eq) dissolved in anhydrous THF.

Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium
(approx. 1.05 eq) is added dropwise via the dropping funnel, ensuring the internal
temperature does not rise above -70°C. The mixture is stirred at this temperature for 1 hour
to ensure complete lithium-halogen exchange.

Borylation: Trimethyl borate (1.2 to 1.5 eq) is added dropwise at -78°C. The reaction mixture
is stirred at this temperature for an additional hour and then allowed to warm slowly to room
temperature overnight.

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCI
at 0°C (ice bath). The mixture is stirred vigorously for 1-2 hours until a clear biphasic solution
is observed.

Extraction: The aqueous layer is separated and extracted three times with diethyl ether or
ethyl acetate. The combined organic layers are washed with water, followed by brine.

Drying and Concentration: The organic phase is dried over anhydrous MgSOu4, filtered, and
the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford
pure 4-Benzyloxy-3-fluorophenylboronic acid.
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Diagram 1: General workflow for the synthesis and purification of 4-Benzyloxy-3-
fluorophenylboronic acid.

Applications in Research and Drug Development

The primary utility of 4-Benzyloxy-3-fluorophenylboronic acid lies in its application as a
coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling
reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds,
particularly for creating biaryl and substituted aromatic structures that are common motifs in
pharmaceuticals.

The Suzuki-Miyaura Coupling Reaction

In this reaction, the boronic acid couples with an aryl or vinyl halide (or triflate) in the presence
of a palladium catalyst and a base. The fluorine substituent on the boronic acid can significantly
influence the electronic properties and bioavailability of the final product, making it a desirable
feature in drug design.[3][4] The reaction is highly tolerant of various functional groups and
generally proceeds with high yields and selectivity.

Table 2: Typical Suzuki-Miyaura Reaction Parameters
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Component

Example

Role | Notes

Boronic Acid

4-Benzyloxy-3-
fluorophenylboronic acid

Nucleophilic organoboron

species

Coupling Partner

Aryl Bromide, lodide, or

Triflates

Electrophilic partner

Pd(PPhs)s, PdCl2(dppf),

Facilitates the catalytic cycle

Catalyst ]
Pd(OAc)2 (typically Pd(0)/Pd(lI))
) Stabilizes the catalyst and
Ligand PPhs, PCys, SPhos, XPhos o
modulates reactivity
B K2COs3, K3PQOa4, Cs2CO0s, Activates the boronic acid and
ase
Naz2COs facilitates transmetalation
Toluene, Dioxane, DMF, often Solubilizes reactants and
Solvent ] - ]
with water facilitates the reaction
) ) Highly dependent on
Typical Yield 60-95%

substrates and conditions

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

electrophilic partner (e.g., an aryl bromide) to form a Pd(ll) complex.

o Transmetalation: The organoboron compound, activated by the base to form a boronate

species, transfers its organic group to the palladium center, displacing the halide.

e Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond of the final product and regenerating the Pd(0)

catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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